TMS-L-proline

Descripción general

Descripción

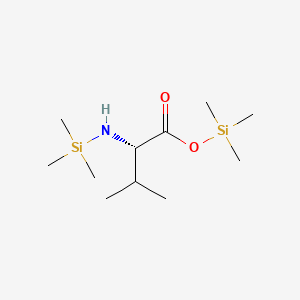

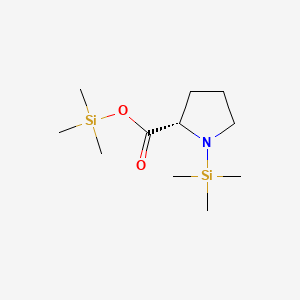

TMS-L-proline, also known as L-Proline, 2TMS derivative, is a compound with the molecular formula C11H25NO2Si2 and a molecular weight of 259.4927 . It is also known by other names such as L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester; Proline, 1-(trimethylsilyl)-, trimethylsilyl ester, L-; N,O-Bis-(trimethylsilyl)proline; Proline, N,O-TMS; Proline, di-TMS; Pro, di-TMS; Pro, TMS; Proline, TMS; L-Proline, N-trimethylsilyl, trimethylsilyl ester .

Synthesis Analysis

Chiral proline, including L-Proline, is a key component in enantioselective organocatalysis, a powerful synthetic method that complements metal- and enzyme-catalyzed reactions . L-Proline is a small molecule, non-toxic, inexpensive, and readily available in both enantiomeric forms having bifunctional acid-base sites . The reaction may proceed through either iminium catalysis, or enamine catalysis or bifunctional acid–base catalysis . In the early 1970s, the first L-proline-catalyzed aldol cyclization appeared .Molecular Structure Analysis

The molecular structure of TMS-L-proline is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C11H25NO2Si2/c1-15(2,3)12-9-7-8-10(12)11(13)14-16(4,5)6/h10H,7-9H2,1-6H3 .Chemical Reactions Analysis

L-Proline is termed as the simplest bifunctional organocatalysts due to its ability to catalyze reactions with high stereoselectivity . The first intermolecular direct enantioselective aldol reaction catalyzed by L-proline appeared employing acetone and 4-nitrobenzaldehyde as the substrates . This result sparked high interest from several groups in further investigating proline-catalyzed direct asymmetric aldol reactions .Physical And Chemical Properties Analysis

TMS-L-proline has a molecular weight of 259.4927 . The IUPAC Standard InChI is InChI=1S/C11H25NO2Si2/c1-15(2,3)12-9-7-8-10(12)11(13)14-16(4,5)6/h10H,7-9H2,1-6H3 .Aplicaciones Científicas De Investigación

1. Role in Protein Folding and Structure

TMS-L-proline and its analogues play a crucial role in the folding and structure of proteins. Synthetic proline analogues are valuable for studying cellular metabolism and macromolecule synthesis regulation in both prokaryotic and eukaryotic cells. These analogues are also promising for tuning the biological, pharmaceutical, or physicochemical properties of peptides (Bach & Takagi, 2013).

2. Applications in Microbial Synthesis

Advancements in synthetic biology have led to the construction of microbial cell factories for large-scale production of L-proline and its hydroxylated product, trans-4-hydroxy-L-proline (T-4-Hyp). These developments are pivotal for green and efficient production in biomedicine, food, and the beauty industry (Hu et al., 2022).

3. Cryoprotective Properties

L-proline serves as a natural, non-toxic cryoprotectant, enhancing the tolerance of cells and tissues to freezing. This property has been observed in various plants and animals, and its application in mammalian oocyte cryopreservation has shown promise in improving cryopreservation efficiency (Zhang et al., 2016).

4. Influence on Transmembrane Helix Packing

Proline residues in alpha-helical transmembrane fragments of integral membrane proteins can influence folding and association, impacting protein function. For example, proline scanning mutagenesis has revealed its role in the helical domain of glycophorin A (GpA) and its influence on helix packing (Orzáez et al., 2004).

5. Role in Stress Response in Plants

Proline, including its derivatives, plays a significant role in the salt-stress response of plants. It is involved in protecting protein turnover machinery against stress damage and upregulating stress-protective proteins, thereby improving plant tolerance to salt stress (Khedr et al., 2003).

6. Applications in Redox State and Metabolism Regulation

L-proline dehydrogenase, involved in the oxidation of L-proline, plays a role in regulating the redox state and respiratory metabolism in Trypanosoma cruzi. This process is critical for energy metabolism, resistance to stress, and supporting parasite life cycle processes (Paes et al., 2013).

7. Enhancing Human Spermatozoa Quality

L-Proline supplementation has shown beneficial effects on human spermatozoa, significantly improving sperm motility, viability, normal morphology, and chromatin and DNA integrity. It demonstrates antioxidant effects and modulates oxidative status, highlighting its potential application in reproductive health (Moradi et al., 2022).

8. Estimation of L-Hydroxyproline Content

An enzymatic method using metabolic enzymes has been developed to estimate the content of L-hydroxyproline, an important marker for measuring collagen content in biological samples. This method offers an alternative to high-performance liquid chromatography for measuring L-hydroxyproline in various samples, including collagen and blood plasma (Watanabe et al., 2015).

9. Activation of Mammalian Target of Rapamycin Complex 1

L-Proline activates the mammalian target of rapamycin complex 1 (mTORC1) and modulates the redox environment in porcine trophectoderm cells. This activation is accompanied by enhanced cell viability and protein abundance, indicating its critical role in cell proliferation and redox homeostasis (Liu et al., 2021).

10. Role in Signalling via Transmembrane α-Helices

Proline-containing motifs in transmembrane α-helices of ion channels and G-protein-coupled receptors are crucial for conformational switches and signal transduction. Proline residues can form molecular hinges that facilitate these changes, playing a significant role in the function of these membrane proteins (Sansom & Weinstein, 2000).

Mecanismo De Acción

The mechanism of action of L-Proline involves the formation of an enamine that could proceed with the reaction with the re-face of the aldehydes to give the iminium ion . L-Proline is extremely important for the proper functioning of joints and tendons and helps maintain and strengthen heart muscles .

Safety and Hazards

Propiedades

IUPAC Name |

trimethylsilyl (2S)-1-trimethylsilylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO2Si2/c1-15(2,3)12-9-7-8-10(12)11(13)14-16(4,5)6/h10H,7-9H2,1-6H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGIXVJPGFXLRM-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCCC1C(=O)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)N1CCC[C@H]1C(=O)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-trimethylsilyl 1-(trimethylsilyl)pyrrolidine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[2-amino-4-(piperidine-1-sulfonyl)phenoxy]benzoate](/img/structure/B3281482.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3281493.png)